molecular formula C9H8BNO4 B8227869 (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8227869
M. Wt: 204.98 g/mol
InChI Key: VPBQLBJMWPJVLZ-UHFFFAOYSA-N
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Description

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C9H8BNO4 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a cyano group and a methoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a halogenated precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The cyano and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both a cyano group and a methoxycarbonyl group on the phenyl ring. These functional groups can significantly influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the boronic acid group allows for versatile applications in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(3-cyano-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO4/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBQLBJMWPJVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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